2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide
Overview
Description
2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a benzimidazole ring, and a morpholine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-morpholinoethylamine with 2-chlorobenzimidazole to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are crucial due to the use of reactive chemicals and solvents.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide: Similar structure but with a different alkyl chain length.
2,2,2-trifluoro-N-morpholin-4-yl-acetamide: Lacks the benzimidazole ring, making it less complex.
2,2,2-Trifluoro-N-(4-morpholin-4-yl-phenyl)-acetamide: Contains a phenyl group instead of a benzimidazole ring.
Uniqueness
The uniqueness of 2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide lies in its combination of a trifluoromethyl group, a benzimidazole ring, and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)13(23)20-14-19-11-3-1-2-4-12(11)22(14)6-5-21-7-9-24-10-8-21/h1-4H,5-10H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJMMSPXHJTPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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